![molecular formula C19H22Cl2N2O2 B2686938 N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361585-23-9](/img/structure/B2686938.png)
N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as DCP-LA, is a synthetic compound that has gained attention for its potential therapeutic applications in the field of neuroscience. DCP-LA is a member of the piperidine class of compounds and is known to exhibit neuroprotective and cognitive-enhancing properties. In
Aplicaciones Científicas De Investigación
DCP-LA has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. DCP-LA has also been found to enhance cognitive function, including memory and learning, through its effects on synaptic plasticity.
Mecanismo De Acción
DCP-LA exerts its neuroprotective effects through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in synaptic plasticity and learning. However, excessive glutamate release can lead to excitotoxicity and neuronal damage. DCP-LA acts as a non-competitive antagonist of the NMDA receptor, reducing the influx of calcium ions and preventing neuronal damage.
Biochemical and Physiological Effects:
DCP-LA has been shown to modulate various signaling pathways involved in synaptic plasticity and neuronal survival. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. DCP-LA also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP-LA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also readily available and relatively inexpensive. However, DCP-LA has limitations in terms of its selectivity and potency, as it can interact with other receptors in addition to the NMDA receptor. Additionally, its effects may vary depending on the experimental conditions and cell types used.
Direcciones Futuras
There are several potential future directions for the study of DCP-LA. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of DCP-LA. Another area of research is the investigation of DCP-LA's effects on other neurotransmitter systems and signaling pathways. Additionally, DCP-LA may have potential applications in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the therapeutic potential of DCP-LA and its mechanisms of action.
Conclusion:
DCP-LA is a synthetic compound that has gained attention for its potential therapeutic applications in the field of neuroscience. Its neuroprotective and cognitive-enhancing properties make it an attractive candidate for further study. While there are limitations to its use in lab experiments, DCP-LA has several potential future directions for research, including the development of more potent and selective NMDA receptor antagonists and investigation of its effects on other neurotransmitter systems and signaling pathways.
Métodos De Síntesis
DCP-LA is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylcyclobutene with acryloyl chloride, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
N-[3-(3,4-dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-2-18(24)23-7-5-12(6-8-23)19(25)22-15-9-14(10-15)13-3-4-16(20)17(21)11-13/h2-4,11-12,14-15H,1,5-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLQVHLRFFRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)
![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)
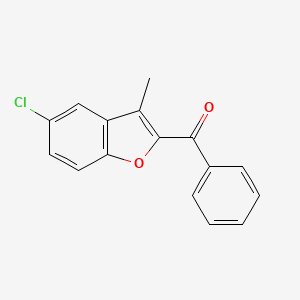
![2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2686864.png)


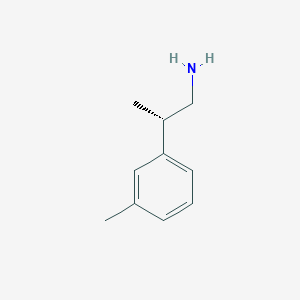
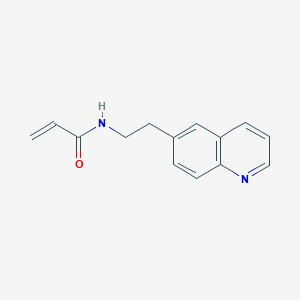
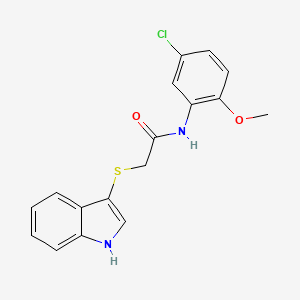
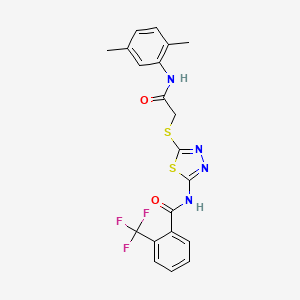
![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)